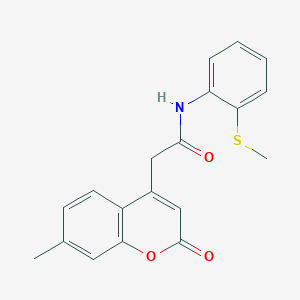
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions to form the chromen-4-one core.
Introduction of the acetamide group: The chromen-4-one intermediate is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine to introduce the acetamide group.
Substitution with the methylthio-phenyl group: The final step involves the nucleophilic substitution of the acetamide intermediate with a methylthio-phenyl derivative, typically using a suitable base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or methylthio-phenyl groups, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new alkyl or aryl groups.
科学研究应用
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme inhibition: Inhibiting key enzymes involved in biological processes, such as proteases or kinases.
Receptor binding: Binding to specific receptors on cell surfaces, leading to modulation of signaling pathways.
DNA interaction: Intercalating into DNA, thereby affecting gene expression and cellular functions.
相似化合物的比较
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide can be compared with other similar compounds, such as:
2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid: Lacks the acetamide and methylthio-phenyl groups, resulting in different chemical properties and applications.
4-methyl-2-oxo-2H-chromen-7-yl acetate: Contains an acetate group instead of the acetamide and methylthio-phenyl groups, leading to different reactivity and uses.
2-(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-12-7-8-14-13(11-19(22)23-16(14)9-12)10-18(21)20-15-5-3-4-6-17(15)24-2/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXOHMVDQIFYOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)
![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)

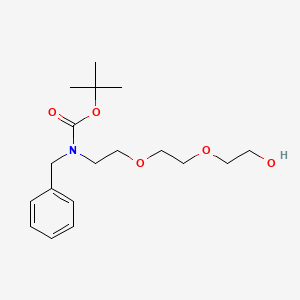
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)

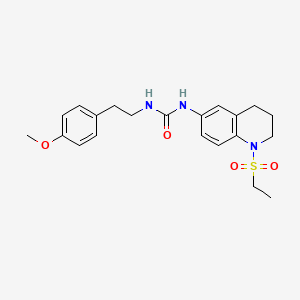
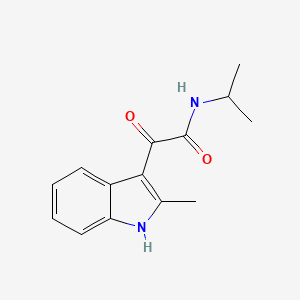
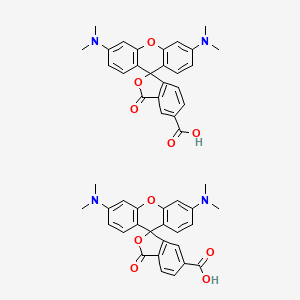
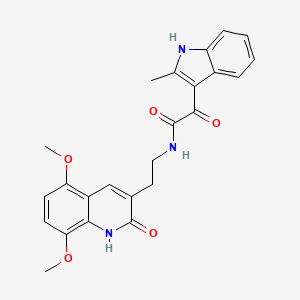
![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)
![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)
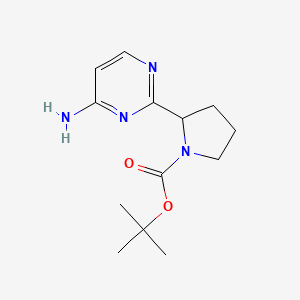
![4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2363825.png)
